Dermican
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Overview
Description
Dermican is a synthetic tetrapeptide known for its significant role in anti-aging skincare products. It is primarily used to improve skin firmness and thickness by stimulating the synthesis of collagen and lumican, which are essential components of the extracellular matrix .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dermican is synthesized through a series of peptide synthesis reactions. The process involves the sequential addition of amino acids to form the tetrapeptide chain. The specific sequence for this compound is Acetyl-Gln-Asp-Val-His. The synthesis typically involves the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and precise assembly of the peptide chain .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale peptide synthesis reactors. These reactors are designed to handle the complex chemistry of peptide synthesis, ensuring high purity and yield. The process includes steps such as deprotection, coupling, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dermican undergoes various chemical reactions, including:
Oxidation: This reaction can affect the peptide’s stability and efficacy.
Reduction: Used to break disulfide bonds within the peptide structure.
Substitution: Involves replacing one amino acid with another to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Dithiothreitol, mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling agents like carbodiimides.
Major Products Formed
The primary products formed from these reactions are modified peptides with altered stability, efficacy, or bioactivity. These modifications can enhance the peptide’s performance in skincare applications .
Scientific Research Applications
Dermican has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and extracellular matrix remodeling.
Medicine: Explored for its potential in wound healing and tissue regeneration.
Industry: Incorporated into cosmetic formulations for its anti-aging properties
Mechanism of Action
Dermican exerts its effects by stimulating the synthesis of collagen and lumican. It binds to specific receptors on fibroblast membranes, activating signaling pathways that lead to increased production of these extracellular matrix components. This results in improved skin firmness and thickness, providing a comprehensive anti-aging effect .
Comparison with Similar Compounds
Similar Compounds
Acetyl Tetrapeptide-11: Stimulates keratinocyte cell growth and syndecan-1 synthesis.
Palmitoyl Tripeptide-38: Enhances the synthesis of collagen and other extracellular matrix proteins.
Uniqueness
Dermican is unique due to its specific sequence and mechanism of action, which targets both collagen and lumican synthesis. This dual action makes it particularly effective in improving skin structure and appearance .
Properties
IUPAC Name |
3-[(2-acetamido-5-amino-5-oxopentanoyl)amino]-4-[[1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O9/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZANUZIBYJBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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